![molecular formula C22H22O11 B3028397 Isoscoparin CAS No. 20013-23-4](/img/structure/B3028397.png)
Isoscoparin
Description
Isoscoparin is a flavonoid that can be isolated from the EtOAc extract of Gentiana algida Pall . It possesses antioxidant activity .
Synthesis Analysis
The synthesis of Isoscoparin involves the methylation of the C-glycosylflavonoid isoorientin. The Type II O-methyltransferases (OMTs) IiOMT1 and IiOMT2 efficiently catalyze isoorientin to form isoscoparin .Molecular Structure Analysis
Isoscoparin has a molecular weight of 462.40 and a formula of C22H22O11 . Its structure classification includes Flavonoids, Isoflavones, Phenols, and Polyphenols .Chemical Reactions Analysis
A UPLC-MS/MS method was developed to detect Isoscoparin in mouse blood . The blood sample was treated with protein precipitant with acetonitrile-methanol (9:1, v/v). Multiple reaction monitoring mode was used for quantitative analysis in electrospray positive-ion mode .Physical And Chemical Properties Analysis
Isoscoparin is a solid substance with an off-white to light yellow color . It is stored at 4°C, sealed storage, away from moisture and light .Relevant Papers One relevant paper is “Determination of isoscoparin in mouse blood using UPLC-MS/MS and its pharmacokinetics” which discusses the development of a UPLC-MS/MS method to detect Isoscoparin in mouse blood, determined the pharmacokinetics of Isoscoparin in mice after intravenous (5 mg/kg) and intragastric (20 mg/kg) administration, and calculated the absolute bioavailability .
Scientific Research Applications
Immunomodulatory Properties
- Immunosuppressive Activity : Isoscopariusin A, a derivative of Isoscoparin from Isodon scoparius, has shown potential immunosuppressive activity, making it a subject of interest in immunology and pharmacology (Davey, 2021).
Pharmacological Potential
- Autophagic Inhibition : Isoscoparins R and S, ent-clerodane diterpenoids related to Isoscoparin, isolated from Isodon scoparius, exhibited weak autophagic inhibitor activity, suggesting potential pharmacological uses (Li et al., 2018).
Anti-Adipogenic Effects
- Inhibition of Adipogenesis : Isoscoparin, along with other flavonoids from Triticum aestivum, demonstrated significant anti-adipogenic effects in 3T3-L1 cells, implying potential therapeutic applications in obesity management (Poudel et al., 2015).
Biological Activity in Plants
- Activity in Rice Plants : Isoscoparin and its derivatives were identified as active compounds causing a probing response in the green rice leafhopper, suggesting a role in plant defense mechanisms (Zhan et al., 2016).
Natural Product Synthesis
- Synthetic Approaches : The scalable chemical synthesis of (-)-Isoscopariusin A, a natural product with immunosuppressive properties, has been achieved, allowing for further investigation of its biological activities (Yan et al., 2021).
Plant-derived Flavonoids
- Flavonoids in Barley Leaves : Isoscoparin has been identified in barley leaves, with the isolation of new flavone C-glycosides, suggesting its role in plant biochemistry (Ferreres et al., 2008).
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-31-13-4-8(2-3-9(13)24)12-5-10(25)16-14(32-12)6-11(26)17(19(16)28)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-24,26-30H,7H2,1H3/t15-,18-,20+,21-,22+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMUHHCFAXYRPO-DGHBBABESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941996 | |
Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoscoparin | |
CAS RN |
20013-23-4 | |
Record name | Isoscoparin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20013-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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